The compound can be synthesized through several methods, including the reaction of 4-aminobenzoic acid with acetyl chloride in the presence of hydrochloric acid to form the amide structure. Various patents and research articles detail its synthesis and applications, highlighting its significance in drug development and chemical research .
3,4,5-Trimethoxybenzamide falls under the category of benzamides, which are derivatives of benzoic acid where the hydroxyl group is replaced by an amine. It is also classified as a methoxy-substituted aromatic compound due to the presence of methoxy groups attached to the aromatic ring.
The synthesis of 3,4,5-trimethoxybenzamide can be achieved through different approaches:
The synthesis often requires controlled conditions such as temperature and pressure to optimize yields and minimize side reactions. For instance, reactions may be conducted under reflux conditions or using azeotropic distillation techniques to remove water formed during esterification .
3,4,5-Trimethoxybenzamide has a molecular formula of C_11H_15N_O_3 and features a benzene ring substituted at positions 3, 4, and 5 with methoxy groups (-OCH₃) and an amide group (-C(O)NH₂) at position 1.
3,4,5-Trimethoxybenzamide can undergo several chemical reactions:
These reactions are often influenced by factors such as solvent choice, temperature, and the presence of catalysts or bases.
The mechanism of action for compounds like 3,4,5-trimethoxybenzamide in biological systems often involves interactions with cellular targets such as enzymes or receptors. Research indicates that this compound may inhibit tubulin polymerization, disrupting microtubule formation which is critical for cell division .
In vitro studies have shown that derivatives containing the trimethoxybenzamide structure exhibit significant antiproliferative activity against various cancer cell lines. The mechanism likely involves binding to specific sites on tubulin or related proteins involved in mitosis.
3,4,5-Trimethoxybenzamide has several applications in scientific research:
This compound represents a significant area of interest in drug development and biochemical research due to its unique structural features and biological activities.
3,4,5-Trimethoxybenzamide (CAS Registry Number: 3086-62-2) is an organic compound with the molecular formula C₁₀H₁₃NO₄ and a molecular weight of 211.21 g/mol. Its IUPAC name is benzamide, 3,4,5-trimethoxy-, reflecting a benzamide core substituted with three methoxy (–OCH₃) groups at the 3-, 4-, and 5-positions of the benzene ring [4]. The methoxy substituents create a symmetrical arrangement that significantly influences the compound’s electronic distribution and steric profile. This symmetry is evident in spectroscopic analyses: Infrared (IR) spectroscopy reveals characteristic absorption bands at approximately 1,650 cm⁻¹ (C=O stretch, amide I band), 1,590 cm⁻¹ (N–H bend), and 3,350 cm⁻¹ (N–H stretch), alongside prominent C–O stretches from methoxy groups between 1,000–1,250 cm⁻¹ in the gas phase [4].
Table 1: Fundamental Molecular Properties of 3,4,5-Trimethoxybenzamide
Property | Value |
---|---|
CAS Registry Number | 3086-62-2 |
Molecular Formula | C₁₀H₁₃NO₄ |
Molecular Weight | 211.21 g/mol |
IUPAC Name | 3,4,5-Trimethoxybenzamide |
XLogP | 0.8 (estimated) |
Hydrogen Bond Donors | 1 (amide –NH₂) |
Hydrogen Bond Acceptors | 4 (amide C=O, three methoxy O) |
Chemically, the molecule exhibits moderate polarity due to its amide group and electron-rich aromatic system. The amide functionality (–CONH₂) allows both hydrogen bond donation and acceptance, while the methoxy groups act primarily as hydrogen bond acceptors. This amphiphilic character contributes to its solubility profile: it demonstrates limited solubility in water but enhanced solubility in polar organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO). The methoxy substituents exert strong electron-donating effects (+R and +I), increasing electron density on the aromatic ring. This electronic modulation enhances nucleophilicity at the para-position relative to the amide group, making it susceptible to electrophilic aromatic substitution reactions. The molecule’s planarity (except for methoxy methyl groups) facilitates crystal packing, as evidenced by X-ray diffraction studies of analogues [1].
Table 2: Key Spectroscopic Characteristics
Spectroscopic Method | Characteristic Features |
---|---|
IR (Gas Phase) | 3,350 cm⁻¹ (N–H stretch), 1,650 cm⁻¹ (C=O stretch), 1,590 cm⁻¹ (N–H bend), 1,240–1,020 cm⁻¹ (C–O stretches of methoxy groups) |
¹³C NMR (DMSO-d6) | δ 55.8–60.1 (3× OCH₃), 105–110 (aromatic C2,C6), 130–135 (aromatic C1), 140–155 (aromatic C3,C4,C5), 167 (C=O) |
¹H NMR (DMSO-d6) | δ 3.70–3.85 (9H, s, 3× OCH₃), 6.70–6.90 (2H, s, aromatic H2,H6), 7.30–7.60 (2H, br s, –NH₂) |
Synthetically, 3,4,5-trimethoxybenzamide is typically derived from 3,4,5-trimethoxybenzoic acid via amidation. Common routes include:
The history of 3,4,5-trimethoxybenzamide is intrinsically linked to broader developments in benzamide chemistry. Benzamide derivatives were first systematically explored in the late 19th century, with early literature references to substituted benzamides appearing in chemical compendia by the 1870s [3]. The specific synthesis of 3,4,5-trimethoxybenzamide gained prominence in the mid-20th century alongside growing interest in methoxy-substituted aromatic compounds as pharmaceutical intermediates.
Table 3: Historical Timeline of 3,4,5-Trimethoxybenzamide
Time Period | Key Development |
---|---|
Pre-1950s | Benzamide chemistry established; methoxy-substituted aromatics explored as alkaloid models. |
1950s–1960s | First targeted syntheses of 3,4,5-trimethoxybenzamide as a building block for medicinal agents. |
1960s–1970s | Industrial-scale production established for antiemetic drug trimethobenzamide synthesis. |
2007 | FDA bans trimethobenzamide suppositories (unrelated to benzamide safety but impacting formulations). |
2010s–Present | Emergence as a fragment in kinase inhibitors and PROTACs; structural optimization studies. |
A pivotal application emerged in the 1960s when it became a critical intermediate for synthesizing trimethobenzamide (marketed as Tigan® or Tebamide®). This antiemetic drug was developed to inhibit dopamine D₂ receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata [1]. The industrial synthesis route involved:
Regulatory milestones impacted formulations containing this scaffold but not the compound itself. In 2007, the U.S. FDA banned trimethobenzamide suppositories due to unproven efficacy, though oral and injectable formulations remained approved [1]. Recent decades have seen its repurposing in oncology and chemical biology. For instance, its incorporation into cabozantinib-inspired scaffolds (e.g., 6,7-dimethoxyquinoline hybrids) aimed at EGFR/HER-2 dual inhibitors highlights its versatility in modern drug design [2].
3,4,5-Trimethoxybenzamide serves as a privileged structural motif in drug discovery due to its balanced physicochemical properties and bioisosteric potential. Its applications span several therapeutic areas:
Anti-Emetics and Neurological Applications
As the direct precursor to trimethobenzamide, this scaffold contributes to antiemetic efficacy through dopamine D₂ receptor antagonism. Trimethobenzamide disrupts dopamine-mediated signaling in the CTZ, preventing nausea and vomiting initiation [1]. The 3,4,5-trimethoxybenzoyl moiety enhances blood-brain barrier permeability due to moderate lipophilicity (LogP ~0.8), enabling central nervous system (CNS) access—a property leveraged in other neuroactive agents [1] .
Anticancer Agents and Targeted Therapies
The trimethoxyaryl unit is integral to several kinase inhibitors and epigenetic modulators:
Table 4: Pharmacological Applications of 3,4,5-Trimethoxybenzamide Derivatives
Therapeutic Area | Compound Class | Mechanism/Target | Key Structural Feature |
---|---|---|---|
Antiemetics | Trimethobenzamide | D₂ receptor antagonism | N-{[4-(2-dimethylaminoethoxy)phenyl]methyl}-3,4,5-trimethoxybenzamide |
Oncology (Kinase Inhibition) | 6,7-Dimethoxyquinoline-benzamide hybrids | EGFR/HER-2 dual inhibition | N-(1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide linked to quinoline |
Targeted Protein Degradation | Fluorinated benzamides | CRBN E3 ligase recruitment | Ortho-fluorinated 3,4,5-trimethoxybenzamide derivatives |
Prodrug Design and Solubility Enhancement
The amide group provides a handle for prodrug development to address poor aqueous solubility—a common limitation in drug candidates. Strategies include:
Structural and Computational Insights
The molecule’s conformation is locked in bioactive states through intramolecular interactions. For example, ortho-fluorination in fluorinated analogs enables C–F···H–N hydrogen bonding, preorganizing the molecule for optimal target engagement. This conformational control is exploited in CRBN binders to reduce off-target degradation (e.g., avoiding IKZF1/3 neosubstrate recruitment) while enhancing proteolytic selectivity . Quantitative structure-activity relationship (QSAR) models highlight the critical roles of:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7